molecular formula C8H10ClN3 B6215089 5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride CAS No. 2731008-48-1

5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride

Cat. No.: B6215089
CAS No.: 2731008-48-1
M. Wt: 183.64 g/mol
InChI Key: CPEJIKSPJXPBRS-UHFFFAOYSA-N
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Description

5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs for various diseases. The compound’s unique structure, which includes a fused bicyclic system, makes it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid or a Bronsted acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.

    Imidazo[1,2-a]pyrimidine: Another related compound with applications in medicinal chemistry.

    2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity

Uniqueness

5-methylimidazo[1,2-a]pyridin-8-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

2731008-48-1

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

5-methylimidazo[1,2-a]pyridin-8-amine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c1-6-2-3-7(9)8-10-4-5-11(6)8;/h2-5H,9H2,1H3;1H

InChI Key

CPEJIKSPJXPBRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NC=CN12)N.Cl

Purity

95

Origin of Product

United States

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